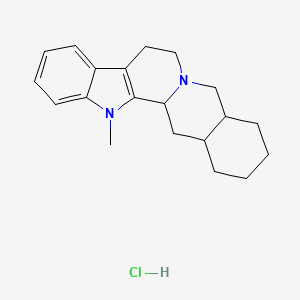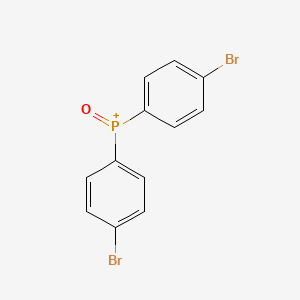![molecular formula C13H12F3N6NaO4S3 B12295920 Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12295920.png)
Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[42It is effective against a wide range of gram-positive, gram-negative, and anaerobic bacteria, but it is ineffective against methicillin-resistant Staphylococcus aureus and Enterococci.
Vorbereitungsmethoden
Latamoxef sodium was synthesized by Shionogi Pharmaceuticals in 1975, starting with benzylpenicillin and using a novel drug design. The oxacephem nucleus, in which the sulfur atom had been replaced by oxygen, was substituted with a methoxyl group at the 7α position, as in the cephamycins. A carboxyl moiety and a hydroxybenzyl group were added at the 7β position, as in carbenicillin, and a methyltetrazolylthiomethyl group was attached at the 3 position .
The industrial production involves the following steps:
Formation of the oxacephem nucleus: This involves the substitution of the sulfur atom with oxygen.
Addition of functional groups: Methoxyl group at the 7α position, carboxyl moiety, and hydroxybenzyl group at the 7β position, and methyltetrazolylthiomethyl group at the 3 position.
Analyse Chemischer Reaktionen
Latamoxef sodium undergoes various chemical reactions, including:
Oxidation: The tetrazole ring resists oxidation even when very strong oxidizing agents are employed.
Substitution: The compound can undergo substitution reactions, particularly at the methyltetrazolylthiomethyl group.
Common reagents and conditions used in these reactions include strong oxidizing agents and various substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Latamoxef sodium has several scientific research applications:
Chemistry: It is used as a broad-spectrum beta-lactam antibiotic, effective against a wide range of bacteria.
Biology: It is used in studies involving bacterial infections and antibiotic resistance.
Medicine: It is used as an antibacterial agent, particularly effective against Escherichia coli and Pseudomonas aeruginosa.
Industry: It is used in the production of antibacterial agents and in research involving beta-lactam antibiotics.
Wirkmechanismus
Latamoxef sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. This leads to the lysis and death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Latamoxef sodium is unique due to its oxacephem nucleus and the specific substitutions at the 7α, 7β, and 3 positions. Similar compounds include:
Cephamycins: These have a similar methoxyl group at the 7α position.
Carbenicillin: This has a carboxyl moiety and a hydroxybenzyl group at the 7β position.
Other beta-lactam antibiotics: These include various penicillins and cephalosporins that share the beta-lactam ring structure but differ in their specific substitutions and spectrum of activity.
Eigenschaften
IUPAC Name |
sodium;3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPDSOBPIAYYBT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N6NaO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
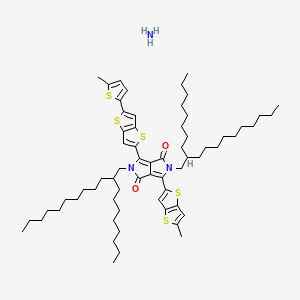
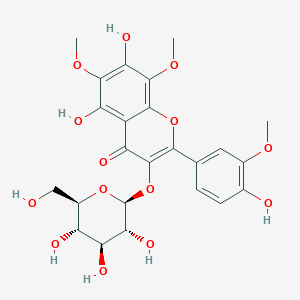
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)

![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
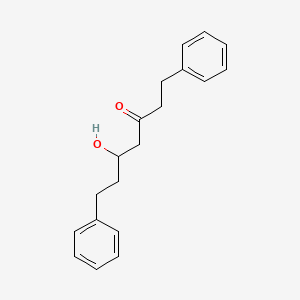
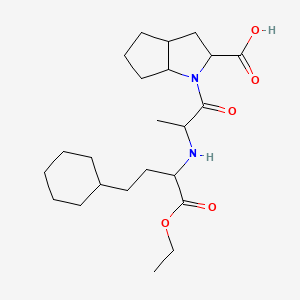
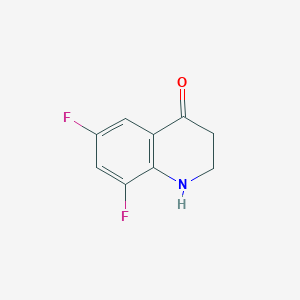
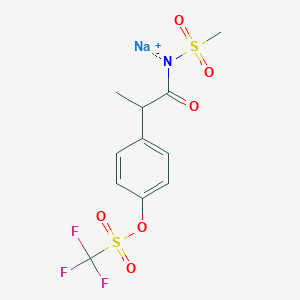
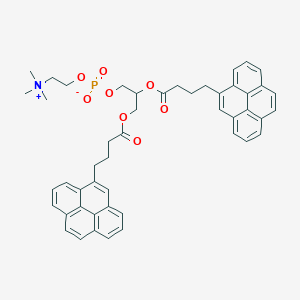
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
